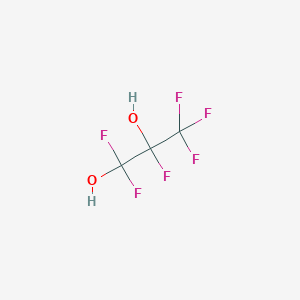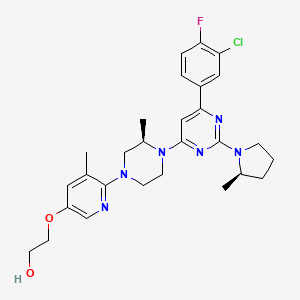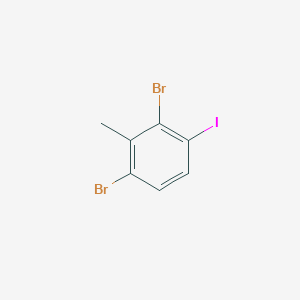
1,3-Dibromo-4-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-4-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5Br2I It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one iodine atom, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-iodo-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Bromination: The starting material, 2-methylbenzene (toluene), undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 3 positions of the benzene ring.
Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine and iodine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH, KOtBu, and organometallic reagents are used under basic conditions.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 1,3-dibromo-4-iodo-2-methylbenzoic acid.
Reduction: Formation of this compound with hydrogen replacing halogen atoms.
Scientific Research Applications
1,3-Dibromo-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-dibromo-4-iodo-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The methyl group, being an electron-donating group, can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-iodobenzene: Similar structure but lacks the methyl group.
1,3-Dibromo-5-iodo-2-methylbenzene: Similar structure with different positions of halogen atoms.
1,3-Dibromo-4-chloro-2-methylbenzene: Similar structure with chlorine instead of iodine.
Uniqueness
1,3-Dibromo-4-iodo-2-methylbenzene is unique due to the specific arrangement of bromine, iodine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1263377-65-6 |
|---|---|
Molecular Formula |
C7H5Br2I |
Molecular Weight |
375.83 g/mol |
IUPAC Name |
1,3-dibromo-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChI Key |
DHCRCOHZTWTMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)
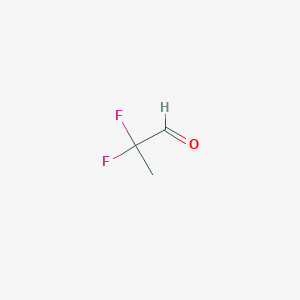
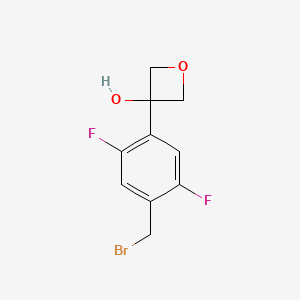
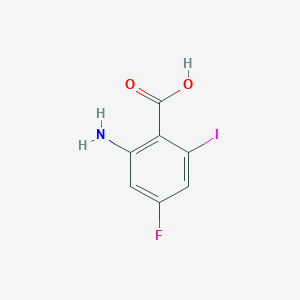
![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)
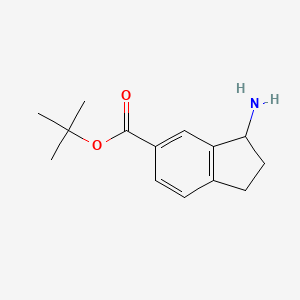
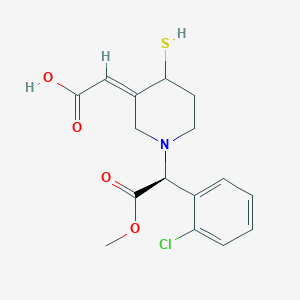
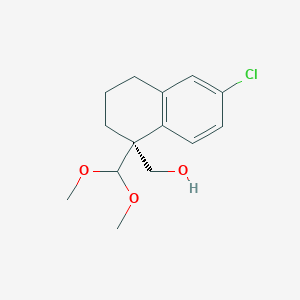
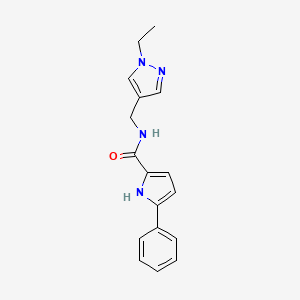

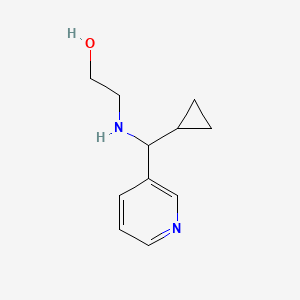
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
